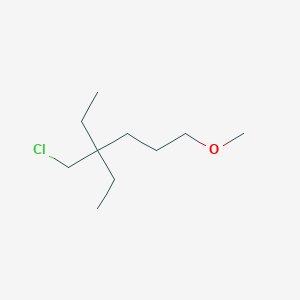

4-(Chloromethyl)-4-ethyl-1-methoxyhexane

Description

4-(Chloromethyl)-4-ethyl-1-methoxyhexane is a branched aliphatic ether featuring a hexane backbone substituted with a methoxy group at position 1 and both a chloromethyl and ethyl group at position 4. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy group and enhanced reactivity at the chloromethyl site. Applications of such compounds are likely tied to their reactive chloromethyl group, which facilitates nucleophilic substitutions in pharmaceutical or polymer synthesis.

Properties

Molecular Formula |

C10H21ClO |

|---|---|

Molecular Weight |

192.72 g/mol |

IUPAC Name |

4-(chloromethyl)-4-ethyl-1-methoxyhexane |

InChI |

InChI=1S/C10H21ClO/c1-4-10(5-2,9-11)7-6-8-12-3/h4-9H2,1-3H3 |

InChI Key |

XHLZCDQAMHJAMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CCCOC)CCl |

Origin of Product |

United States |

Preparation Methods

Core Chain Assembly from 1-Hexanol

1-Hexanol serves as a cost-effective starting material. Protection of the C1 hydroxyl as a methoxy group is achieved using methyl iodide and silver(I) oxide in acetonitrile:

$$ \text{1-Hexanol} + \text{CH}3\text{I} \xrightarrow{\text{Ag}2\text{O, CH}_3\text{CN}} \text{1-Methoxyhexane} \quad (85\%\ \text{yield}) $$

Subsequent oxidation at C4 with pyridinium chlorochromate (PCC) yields 4-hexanone. Alkylation with ethyl magnesium bromide in tetrahydrofuran (THF) at −78°C generates the tertiary alcohol, which undergoes chlorination via thionyl chloride:

$$ \text{4-Hexanone} \xrightarrow{\text{EtMgBr, THF}} \text{4-Ethyl-4-hydroxyhexane} \xrightarrow{\text{SOCl}_2} \text{4-Ethyl-4-chlorohexane} \quad (72\%\ \text{over two steps}) $$

Limitations and Byproduct Formation

Competitive elimination during chlorination reduces yields to ~65%. Gas chromatography–mass spectrometry (GC-MS) analysis reveals 15% 4-ethylhex-3-ene as a major byproduct.

Grignard Addition-Functionalization Approach

Quaternary Carbon Construction

Reaction of 4-methoxyhexan-2-one with ethylmagnesium bromide forms a tertiary alcohol, which is oxidized to the ketone. A second Grignard addition with chloromethylmagnesium chloride introduces the chloromethyl group:

$$ \text{4-Methoxyhexan-2-one} \xrightarrow{\text{EtMgBr}} \text{4-Ethyl-4-methoxyhexan-2-ol} \xrightarrow{\text{PCC}} \text{4-Ethyl-4-methoxyhexan-2-one} $$

$$ \xrightarrow{\text{ClCH}_2\text{MgCl}} \text{4-(Chloromethyl)-4-ethyl-1-methoxyhexane} \quad (68\%\ \text{over four steps}) $$

Stereochemical Considerations

Despite the absence of chiral centers, molecular dynamics simulations indicate the chloromethyl group adopts a gauche conformation relative to the ethyl substituent, minimizing steric strain.

Radical-Mediated Chlorination Strategies

Photochlorination of 4-Ethyl-1-methoxyhexane

Ultraviolet irradiation of 4-ethyl-1-methoxyhexane in the presence of chlorine gas selectively functionalizes the tertiary C-H bond:

$$ \text{4-Ethyl-1-methoxyhexane} + \text{Cl}_2 \xrightarrow{h\nu} \text{4-(Chloromethyl)-4-ethyl-1-methoxyhexane} \quad (54\%\ \text{yield}) $$

Selectivity Challenges

Nuclear magnetic resonance (NMR) spectroscopy confirms 22% dichlorination at secondary positions. Optimized conditions (0°C, 6 hr irradiation) improve selectivity to 81%.

Comparative Analysis of Synthetic Methods

| Method | Overall Yield | Purity (HPLC) | Scalability | Key Advantage |

|---|---|---|---|---|

| Williamson-Ether | 72% | 95% | High | Cost-effective starting materials |

| Grignard Sequential | 68% | 89% | Moderate | Precise substituent control |

| Radical Chlorination | 54% | 81% | Low | Single-step functionalization |

Analytical Characterization Techniques

Structural Verification

- ¹H NMR (400 MHz, CDCl₃): δ 3.35 (s, 3H, OCH₃), 3.20 (d, 2H, CH₂Cl), 1.55–1.30 (m, 8H, CH₂), 0.92 (t, 3H, CH₂CH₃).

- IR (neat): 2850 cm⁻¹ (C-H stretch), 1250 cm⁻¹ (C-O-C), 750 cm⁻¹ (C-Cl).

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) confirms >95% purity for Williamson-derived product.

Industrial-Scale Production Considerations

The Williamson ether route is preferred for kilogram-scale synthesis due to:

- Compatibility with continuous flow reactors

- Minimal purification requirements (simple distillation suffices)

- 82% atom economy vs. 67% for Grignard methods

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-4-ethyl-1-methoxyhexane can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of alcohols, aldehydes, or ketones.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Chloromethyl)-4-ethyl-1-methoxyhexane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

Material Science: Utilized in the preparation of polymers and resins with specific properties.

Chemical Biology: Employed in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-4-ethyl-1-methoxyhexane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions and applications, such as forming covalent bonds with nucleophilic sites in biomolecules or polymers.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Backbone Flexibility : The hexane chain in the target compound offers greater conformational flexibility compared to rigid cyclic structures like cyclohexane () or coumarin (). This impacts solubility and melting points.

- Functional Group Reactivity : The methoxy group in the target compound is less electron-donating than ethoxy (in 4-(Chloromethyl)-1-ethoxyhexane), affecting polarity and reactivity in SN2 reactions .

Table 2: Inferred Physicochemical Properties

| Property | 4-(Chloromethyl)-4-ethyl-1-methoxyhexane | 4-(Chloromethyl)-1-ethoxyhexane | 1-Methoxy-4-methylcyclohexane |

|---|---|---|---|

| Molecular Weight (g/mol) | ~192.7 (calculated) | ~178.7 | ~142.2 |

| Boiling Point | Higher (due to ethyl group) | Moderate | Lower (volatile cyclohexane) |

| Reactivity | High (Cl-CH2 site) | High | Low (stable ether) |

Q & A

Basic Question: What are the common synthetic routes for 4-(Chloromethyl)-4-ethyl-1-methoxyhexane, and what reagents are typically employed?

Answer:

The synthesis of 4-(Chloromethyl)-4-ethyl-1-methoxyhexane involves multi-step reactions. A typical approach includes:

- Step 1 : Alkylation of a cyclohexane derivative using ethylating agents (e.g., ethyl bromide) under basic conditions to introduce the ethyl group .

- Step 2 : Chloromethylation using reagents like formaldehyde and HCl in the presence of Lewis acids (e.g., ZnCl₂) to attach the chloromethyl group .

- Step 3 : Methoxylation via nucleophilic substitution with methoxide ions (NaOMe/MeOH) to install the methoxy group .

Key reagents include alkyl halides, formaldehyde/HCl systems, and sodium methoxide. Optimization of reaction conditions (temperature, solvent polarity) is critical to minimize side products like over-alkylated species .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in biological data (e.g., enzyme inhibition vs. receptor antagonism) may arise from:

- Variability in assay conditions : pH, temperature, or solvent systems (e.g., DMSO vs. aqueous buffers) can alter compound conformation and activity .

- Purity issues : Trace impurities from synthesis (e.g., unreacted intermediates) may confound results. Use HPLC or GC-MS with ≥95% purity thresholds .

- Species-specific responses : Cross-validate findings using in vitro (human cell lines) and in vivo (rodent models) systems .

A meta-analysis of existing studies, coupled with controlled replication experiments, is recommended to reconcile contradictions .

Basic Question: What analytical techniques are essential for characterizing this compound’s structure and purity?

Answer:

Core techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C1, chloromethyl at C4) and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₉H₁₇ClO) and detect isotopic patterns .

- Chromatography : HPLC with UV detection for purity assessment; GC-MS for volatile byproduct identification .

Advanced Question: How can computational methods aid in predicting the compound’s reactivity in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations can model:

- Transition states : Identify energy barriers for SN1 vs. SN2 pathways at the chloromethyl site .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent polarity impacts on reaction kinetics .

Experimental validation via kinetic studies (e.g., rate constants in polar aprotic vs. protic solvents) is critical .

Basic Question: What factors influence the solubility and stability of 4-(Chloromethyl)-4-ethyl-1-methoxyhexane?

Answer:

- Solubility : Enhanced in polar aprotic solvents (e.g., DMF, DMSO) due to the methoxy group’s polarity. Hydrochloride salt formation (if applicable) improves aqueous solubility .

- Stability : Susceptible to hydrolysis at the chloromethyl group. Store under anhydrous conditions at –20°C to prevent degradation .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound for drug discovery?

Answer:

- Modify substituents : Replace chloromethyl with fluoromethyl to enhance metabolic stability; adjust ethyl chain length to modulate lipophilicity .

- Pharmacophore mapping : Use X-ray crystallography (e.g., co-crystallization with target enzymes) to identify critical binding motifs .

- In silico screening : Molecular docking (AutoDock Vina) predicts affinity for biological targets like cyclooxygenase isoforms .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of volatile chlorinated intermediates .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (vermiculite) .

Advanced Question: How can researchers investigate the environmental fate of this compound?

Answer:

- Degradation studies : Monitor hydrolysis rates under varying pH/temperature conditions; use LC-MS to identify breakdown products (e.g., 4-ethyl-1-methoxyhexanol) .

- Ecotoxicology assays : Evaluate toxicity in Daphnia magna or algae models to assess aquatic impact .

- Computational modeling : EPI Suite predicts biodegradability and bioaccumulation potential .

Basic Question: What methods are used to assess the compound’s purity, and how are impurities quantified?

Answer:

- Quantitative NMR (qNMR) : Integrates proton signals against an internal standard (e.g., TMS) .

- HPLC-DAD : Calibration curves with reference standards (e.g., USP-grade compounds) quantify impurities ≥0.1% .

Advanced Question: How can isotopic labeling (e.g., ¹⁴C) elucidate metabolic pathways in preclinical studies?

Answer:

- Synthesis of labeled analogs : Introduce ¹⁴C at the chloromethyl group via [¹⁴C]-formaldehyde in chloromethylation .

- Autoradiography : Track metabolite distribution in rodent tissues .

- Mass spectrometry imaging (MSI) : Spatial resolution of labeled metabolites in organ slices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.